- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
Cas no 57295-30-4 (3-Hydroxy-4-methylbenzaldehyde)
57295-30-4 structure
3-Hydroxy-4-methylbenzaldehyde Properties
Names and Identifiers
-
- 3-Hydroxy-4-methylbenzaldehyde
- 3-HYDROXY-4-METHYL-BENZALDEHYDE
- Benzaldehyde,3-hydroxy-4-methyl-
- 3-Hydroxy-4-methyl-benzaldehyd
- Benzaldehyde,3-hydroxy-4-methyl
- DHVJHJQBQKKPNB-UHFFFAOYSA-N
- Benzaldehyde, 3-hydroxy-4-methyl-
- MB01933
- AK142786
- ST24042203
- Z0696
- 3-hydroxy-4-methyl-benzaldehyde, AldrichCPR
- TL800742079
- MFCD01632496
- SCHEMBL111227
- DTXSID101014227
- Q24755156
- AKOS006227720
- EN300-171905
- Z1198157218
- DS-6542
- FT-0640448
- W16814
- 57295-30-4
- SY107418
- CS-W007074
- NS00076576
- 3-Hydroxy-4-methyl-benzaldehyde
- DTXCID701436762
- DB-014289
- +Expand
-
- MFCD01632496
- DHVJHJQBQKKPNB-UHFFFAOYSA-N
- 1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3
- O([H])C1C([H])=C(C([H])=O)C([H])=C([H])C=1C([H])([H])[H]
Computed Properties
- 136.052429g/mol
- 0
- 1.5
- 1
- 2
- 1
- 136.052429g/mol
- 136.052429g/mol
- 37.3Ų
- 10
- 122
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
- 1.51310
- 37.30000
- 1.601
- 252.4±20.0 °C at 760 mmHg
- No data available
- 0.0±0.5 mmHg at 25°C
- 104.1±14.4 °C
- No data avaiable
- 1.2±0.1 g/cm3
3-Hydroxy-4-methylbenzaldehyde Security Information
- 26-39
- Xi
- H315 (100%) H319 (100%) H335 (100%)
-
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 41
- Warning
3-Hydroxy-4-methylbenzaldehyde Customs Data
- 2912499000
-
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Hydroxy-4-methylbenzaldehyde Price
3-Hydroxy-4-methylbenzaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
3-Hydroxy-4-methylbenzaldehyde Raw materials
3-Hydroxy-4-methylbenzaldehyde Preparation Products
- Meta-Methylanisole (100-84-5)
- 1-Methyl-2-propylbenzene (1074-17-5)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- 4-Ethylphenol (123-07-9)
- Methylnaphthalene (1321-94-4)
- 5-Indanol (1470-94-6)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- (but-2-en-2-yl)benzene (2082-61-3)
- Azulene (275-51-4)
- 2,3-Dimethylanisole (2944-49-2)
- 2-butylphenol (3180-09-4)
- 2-methyl-6-propylphenol (3520-52-3)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- 2,4,6-Trimethylphenol (527-60-6)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- 2-Ethyl Toluene (611-14-3)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- 2-Propylphenol (644-35-9)
- 4-Propylphenol (645-56-7)
- 3-Ethyl-5-methylphenol (698-71-5)
- 2-Sec-Butylphenol (89-72-5)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
3-Hydroxy-4-methylbenzaldehyde Related Literature
-
1. Studies on the synthesis of heterocyclic compounds. Part 832. A simple and efficient synthesis of apomitomycin derivatives; a potential intermediate for mitomycin synthesisTetsuji Kametani,Yoshio Kigawa,Hideo Nemoto,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1980 1607
-
2. Synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles by intramolecular nucleophilic aromatic substitutionTetsuji Kametani,Kimio Takahashi,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1976 389
57295-30-4 (3-Hydroxy-4-methylbenzaldehyde) Related Products
- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)
- 1194-98-5(2,5-Dihydroxybenzaldehyde)
- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)
- 15174-69-3(4-Hydroxy-3-methylbenzaldehyde)
- 24677-78-9(2,3-Dihydroxybenzaldehyde)
- 81502-74-1(2-Hydroxybenzene-1,3,5-tricarbaldehyde)
- 85231-15-8(4-Hydroxy-2,5-dimethylbenzaldehyde)
- 698-27-1(2-Hydroxy-4-methylbenzaldehyde)
- 3328-70-9(4-Hydroxyisophthalaldehyde)
- 526-37-4(Benzaldehyde,2,6-dihydroxy-4-methyl-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:57295-30-4)3-Hydroxy-4-methylbenzaldehyde
99%
25g
1071.0